2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
CAS No.:
Cat. No.: VC15243842
Molecular Formula: C21H21ClN2O2S
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O2S |
|---|---|
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone |
| Standard InChI | InChI=1S/C21H21ClN2O2S/c1-14-12-16(6-7-17(14)22)26-13-20(25)24-10-8-15(9-11-24)21-23-18-4-2-3-5-19(18)27-21/h2-7,12,15H,8-11,13H2,1H3 |
| Standard InChI Key | SVONWZDRNLQANQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)Cl |
Introduction
2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a synthetic compound that combines elements of benzothiazole and piperidine, known for their diverse biological activities. This compound is of interest in both pharmaceutical and agricultural sectors due to its potential fungicidal properties, which could be beneficial in the development of new agrochemicals.
Biological Activities and Potential Applications
Benzothiazole derivatives, including this compound, are known for their antimicrobial and antifungal properties. The incorporation of a piperidine ring further enhances its potential pharmacological effects. Studies suggest that similar compounds exhibit effective antifungal activity against various fungal strains, indicating a promising profile for this compound in agricultural applications.
Mechanism of Action
The mechanism of action for 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole likely involves interactions with biological targets that inhibit fungal growth. Further research is needed to fully elucidate its mode of action and potential applications in both pharmaceutical and agricultural fields.
Research Findings and Data
While specific data on this compound is limited, its classification as a benzothiazole derivative suggests potential biological activities similar to those of other compounds in this class. The following table summarizes some general properties and potential applications of benzothiazole derivatives:
| Property/Application | Description |
|---|---|
| Chemical Structure | Combines benzothiazole and piperidine moieties. |
| Synthesis | Multi-step organic reactions requiring controlled conditions. |
| Biological Activities | Antimicrobial and antifungal properties. |
| Potential Applications | Pharmaceutical and agricultural sectors, particularly in fungicides. |
Future Directions
Further research is necessary to explore the full potential of 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole. This includes detailed studies on its mechanism of action, efficacy against various fungal strains, and potential side effects or environmental impacts. Additionally, optimizing its synthesis to improve yield and purity will be crucial for large-scale applications.
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